2-Cyanoethyl 4-methylbenzenesulfonate
Description
2-Cyanoethyl 4-methylbenzenesulfonate is a sulfonate ester featuring a cyanoethyl group attached to the sulfonyloxy moiety of 4-methylbenzenesulfonic acid. The cyanoethyl group likely influences its electronic properties and solubility, distinguishing it from other sulfonate derivatives .
Properties
IUPAC Name |
2-cyanoethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDCDUZKXETSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282526 | |
| Record name | 2-cyanoethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34583-60-3 | |
| Record name | NSC26359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanoethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Cyano-2-Fluorophenoxy)phenyl 4-Methylbenzenesulfonate
- Structural Differences: The presence of a fluorophenoxy substituent and an additional cyano group on the aromatic ring differentiates this compound from 2-cyanoethyl 4-methylbenzenesulfonate.
- Applications: Demonstrated herbicidal activity, attributed to the hydroquinone-derived scaffold and electron-withdrawing substituents (e.g., -CN, -F) that enhance bioactivity .
2-(2-Hydroxyethoxy)ethyl 4-Methylbenzenesulfonate
- Structural Differences: Contains a hydroxyethoxy chain instead of a cyanoethyl group, increasing hydrophilicity and hydrogen-bonding capacity.
- Physicochemical Properties: Higher solubility in polar solvents compared to cyanoethyl derivatives due to the hydroxyl group. Stability studies suggest sulfonate esters with ether linkages are prone to hydrolysis under acidic conditions, a trend that may extend to 2-cyanoethyl analogs .
- Synthesis: Synthesized via tosylation of diols, a method adaptable to 2-cyanoethyl derivatives if cyanoethanol is used as the starting alcohol .
2-Aminoanilinium 4-Methylbenzenesulfonate
- Structural Differences: An ionic sulfonate salt with an aminoanilinium cation, contrasting with the neutral ester structure of 2-cyanoethyl 4-methylbenzenesulfonate.
- Crystallography: Exhibits strong hydrogen-bonding networks in the solid state, a property less prominent in non-ionic sulfonate esters like 2-cyanoethyl derivatives .
Data Table: Key Comparative Features
*Molecular weights calculated based on standard atomic masses.
Research Findings and Implications
- Biological Activity: Fluorinated and cyanated sulfonates (e.g., ) show promise in agrochemical applications, suggesting 2-cyanoethyl 4-methylbenzenesulfonate could be explored as a herbicide or fungicide .
- Stability: Ether-linked sulfonates (e.g., 2-(2-hydroxyethoxy)ethyl derivatives) are susceptible to hydrolysis, whereas cyanoethyl groups might confer greater stability under basic conditions due to reduced electron density at the ester oxygen .
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